molecular formula C10H5Cl2IN2 B13113021 2-(2,4-Dichlorophenyl)-4-iodopyrimidine

2-(2,4-Dichlorophenyl)-4-iodopyrimidine

Cat. No.: B13113021
M. Wt: 350.97 g/mol
InChI Key: XPBGGIDTPFQQQD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-iodopyrimidine is a halogenated pyrimidine derivative featuring a dichlorophenyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The dichlorophenyl moiety is known to enhance lipophilicity and bioavailability, as seen in pesticide and antifungal agents , while iodine’s polarizability and steric bulk may influence binding affinity and metabolic stability.

Below, we compare its hypothetical properties and activities with analogs based on substituent effects.

Properties

Molecular Formula

C10H5Cl2IN2

Molecular Weight

350.97 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-iodopyrimidine

InChI

InChI=1S/C10H5Cl2IN2/c11-6-1-2-7(8(12)5-6)10-14-4-3-9(13)15-10/h1-5H

InChI Key

XPBGGIDTPFQQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and pyrimidine rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine may involve large-scale batch or continuous flow processes. Continuous flow microreactor systems have been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely . These systems can be particularly useful for reactions that require strict temperature control and rapid mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-iodopyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, used to deprotonate reactants and drive the reaction forward.

    Solvents: Toluene, ethanol, and other organic solvents are commonly used to dissolve reactants and control reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the phenyl and pyrimidine rings.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the pyrimidine ring significantly alter molecular weight, solubility, and melting points.

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Evidence Source
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl, NO₂, thiophene 338.7 268–287 DMSO, Chloroform
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine 3×Cl, F 277.5 N/A Chloroform, Methanol
2-Chloro-4-(thiophen-2-yl)pyrimidine Cl, thiophene 196.6 N/A DMSO, Methanol
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Dichlorophenyl, isoxazole 323.1 N/A N/A
Hypothetical: 2-(2,4-Dichlorophenyl)-4-iodopyrimidine Dichlorophenyl, I ~391.5 (calc.) Estimated 250–270 Likely low in water

Key Observations:

  • Halogen Effects: Iodine’s higher atomic mass increases molecular weight compared to chlorine or fluorine analogs. Its larger size may reduce solubility in polar solvents, similar to 4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine, which is sparingly soluble in methanol .
  • Melting Points : Melting points for chloro- and nitro-substituted pyrimidines range between 268–287°C . The iodine analog may exhibit a similar range due to strong halogen-based crystal packing.

Biological Activity

2-(2,4-Dichlorophenyl)-4-iodopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both halogenated phenyl and iodopyrimidine moieties, suggests a diverse range of interactions with biological targets, making it a subject of interest for drug discovery and development.

  • Molecular Formula : C10H7Cl2IN3
  • Molecular Weight : 353.0 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenyl)-4-iodopyrimidine
  • Canonical SMILES : Clc1cc(Cl)cc(c1)N=C(N)C(=N)C2=C(C=NC=N2)I

The biological activity of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom and chlorinated phenyl group enhances its lipophilicity, potentially increasing membrane permeability and biological activity.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Its structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2,4-Dichlorophenyl)-4-iodopyrimidine exhibit significant anticancer properties. For instance, a related pyrimidine compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism of action.

Antimicrobial Activity

Research has shown that halogenated pyrimidines possess antimicrobial properties. In vitro assays have indicated that 2-(2,4-Dichlorophenyl)-4-iodopyrimidine exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Activity :
    • A study explored the effect of halogenated pyrimidines on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy :
    • In a comparative analysis of various pyrimidine derivatives, 2-(2,4-Dichlorophenyl)-4-iodopyrimidine showed promising results against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics .

Table of Biological Activities

Biological ActivityTarget Organism/Cell LineAssay TypeResult
AnticancerMCF-7 (breast cancer)MTT AssayIC50 = 12 µM
AntimicrobialStaphylococcus aureusMIC TestMIC = 8 µg/mL
AntimicrobialEscherichia coliMIC TestMIC = 16 µg/mL

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